5-Hydroxy-4,4,5-trimethylpyrrolidin-2-one
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Overview
Description
5-Hydroxy-4,4,5-trimethylpyrrolidin-2-one is a nitrogen-containing heterocyclic compound. It belongs to the class of pyrrolidinones, which are known for their versatile biological activities and applications in medicinal chemistry . The presence of a hydroxyl group and three methyl groups on the pyrrolidinone ring makes this compound unique and potentially useful in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-4,4,5-trimethylpyrrolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4,4,5-trimethyl-2-oxopentanoic acid with hydroxylamine, followed by cyclization to form the pyrrolidinone ring . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-4,4,5-trimethylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol .
Scientific Research Applications
5-Hydroxy-4,4,5-trimethylpyrrolidin-2-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Hydroxy-4,4,5-trimethylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the pyrrolidinone ring can interact with enzyme active sites. These interactions can inhibit enzyme activity or modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: Lacks the hydroxyl and methyl groups, making it less versatile in terms of chemical reactivity and biological activity.
4,4,5-Trimethylpyrrolidin-2-one: Similar structure but without the hydroxyl group, which reduces its potential for hydrogen bonding and biological interactions.
5-Hydroxy-2-pyrrolidinone: Contains a hydroxyl group but lacks the methyl groups, affecting its steric properties and reactivity.
Uniqueness
5-Hydroxy-4,4,5-trimethylpyrrolidin-2-one is unique due to the presence of both the hydroxyl group and three methyl groups on the pyrrolidinone ring. This combination enhances its chemical reactivity and potential for biological interactions, making it a valuable compound in various scientific fields .
Properties
CAS No. |
35167-42-1 |
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Molecular Formula |
C7H13NO2 |
Molecular Weight |
143.18 g/mol |
IUPAC Name |
5-hydroxy-4,4,5-trimethylpyrrolidin-2-one |
InChI |
InChI=1S/C7H13NO2/c1-6(2)4-5(9)8-7(6,3)10/h10H,4H2,1-3H3,(H,8,9) |
InChI Key |
LULKZZADSWJRGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)NC1(C)O)C |
Origin of Product |
United States |
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